molecular formula C10H7NO2 B14479191 3-Anilinocyclobut-3-ene-1,2-dione CAS No. 65842-68-4

3-Anilinocyclobut-3-ene-1,2-dione

Cat. No.: B14479191
CAS No.: 65842-68-4
M. Wt: 173.17 g/mol
InChI Key: QRPXTXRYGMLLAZ-UHFFFAOYSA-N
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Description

3-Anilinocyclobut-3-ene-1,2-dione is a cyclic organic compound characterized by a cyclobutene ring with an aniline group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilinocyclobut-3-ene-1,2-dione typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of aniline with maleic anhydride, followed by cyclization to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Anilinocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclobutane derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Anilinocyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Anilinocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of ATP synthase or other critical enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilinocyclobut-3-ene-1,2-dione is unique due to the presence of the aniline group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with desired biological or material properties.

Properties

CAS No.

65842-68-4

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-anilinocyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H7NO2/c12-9-6-8(10(9)13)11-7-4-2-1-3-5-7/h1-6,11H

InChI Key

QRPXTXRYGMLLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C2=O

Origin of Product

United States

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